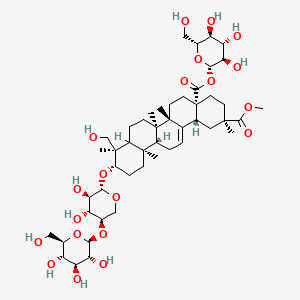
Esculentoside L
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Esculentoside L is a triterpenoid saponin isolated from the roots of Phytolacca acinosa Roxb. This compound is known for its diverse biological activities, including anti-inflammatory, anti-oxidative, and anti-cancer properties . It is structurally characterized by a complex arrangement of sugar moieties attached to a triterpene aglycone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Esculentoside L involves the extraction of the compound from the roots of Phytolacca acinosa Roxb. The process typically includes:
Extraction: The roots are dried and powdered, followed by extraction using solvents such as methanol or ethanol.
Fractionation: The crude extract is subjected to fractionation using techniques like column chromatography.
Purification: Further purification is achieved through high-performance liquid chromatography (HPLC) to isolate pure this compound.
Industrial Production Methods: Industrial production of this compound is not widely documented. the extraction and purification processes used in laboratory settings can be scaled up for industrial applications, involving larger volumes of solvents and more extensive chromatography systems.
Analyse Des Réactions Chimiques
Types of Reactions: Esculentoside L undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Hydrolysis: Acidic or enzymatic hydrolysis can break down the glycosidic bonds, releasing the aglycone and sugar moieties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Hydrolysis: Hydrochloric acid or specific glycosidases are commonly employed for hydrolysis reactions.
Major Products:
Oxidation Products: Various oxidized derivatives of the triterpene aglycone.
Hydrolysis Products: The aglycone and individual sugar units.
Applications De Recherche Scientifique
Chemistry: Used as a reference compound for studying the structure-activity relationship of saponins.
Biology: Investigated for its role in modulating immune responses and cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases, cancer, and liver injuries
Industry: Potential use in developing natural pesticides and anti-microbial agents.
Mécanisme D'action
Esculentoside L exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 by modulating the nuclear factor-kappa B pathway.
Anti-cancer Action: Induces apoptosis in cancer cells by activating caspases and inhibiting the signal transducer and activator of transcription 3 pathway.
Anti-oxidative Action: Reduces oxidative stress by enhancing the activity of antioxidant enzymes like superoxide dismutase and glutathione peroxidase.
Comparaison Avec Des Composés Similaires
Esculentoside L is part of a family of triterpenoid saponins, which includes:
Esculentoside A: Known for its anti-inflammatory and anti-cancer properties.
Esculentoside B: Exhibits similar biological activities but with different potency and specificity.
Esculentoside H: Another triterpenoid saponin with unique structural features and biological activities.
Uniqueness: this compound is unique due to its specific sugar moieties and the distinct biological activities it exhibits. Its ability to modulate multiple signaling pathways makes it a valuable compound for therapeutic research.
Propriétés
IUPAC Name |
2-O-methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H76O20/c1-43(41(60)62-6)13-15-48(42(61)68-40-37(59)34(56)31(53)25(19-50)65-40)16-14-46(4)22(23(48)17-43)7-8-28-44(2)11-10-29(45(3,21-51)27(44)9-12-47(28,46)5)67-38-35(57)32(54)26(20-63-38)66-39-36(58)33(55)30(52)24(18-49)64-39/h7,23-40,49-59H,8-21H2,1-6H3/t23-,24-,25-,26-,27?,28-,29+,30-,31-,32+,33+,34+,35-,36-,37-,38+,39+,40+,43-,44+,45+,46-,47-,48+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWCAIWHFSJANE-HKNRWETISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)C)C)[C@H]2C1)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H76O20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
973.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130364-33-9 |
Source


|
| Record name | Esculentoside L | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130364339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














